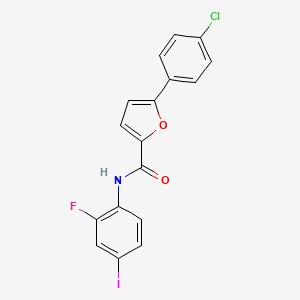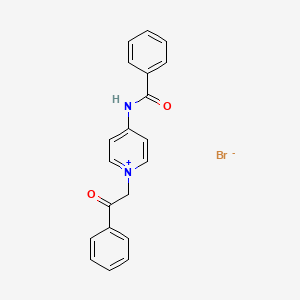
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, commonly known as CFI-400945, is a novel and potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. Inhibition of CHK1 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, thereby providing a promising strategy for cancer treatment.
Mécanisme D'action
CFI-400945 is a potent and selective inhibitor of 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which plays a critical role in the DNA damage response pathway. 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide is activated in response to DNA damage, and its inhibition prevents the repair of damaged DNA, leading to cell death. CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway.
Biochemical and physiological effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CFI-400945 in lab experiments is its potency and selectivity for 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which allows for specific targeting of the DNA damage response pathway. However, one of the limitations of using CFI-400945 is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the development of CFI-400945 as a potential cancer therapy. One direction is to further optimize the synthesis of CFI-400945 to improve its potency and selectivity. Another direction is to investigate the potential use of CFI-400945 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of CFI-400945 in clinical trials.
Méthodes De Synthèse
The synthesis of CFI-400945 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-fluoro-4-iodophenylamine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)benzamide. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product, CFI-400945.
Applications De Recherche Scientifique
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFINO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(20)9-13(14)19/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCDBKKWMLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)

![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)


![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)